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Compound of Interest

Compound Name: Benzofuran

Cat. No.: B130515

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
unsubstituted benzofuran, a foundational heterocyclic motif in numerous pharmacologically
active compounds. The following sections detail the nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) characteristics of this molecule, offering a baseline
for the characterization of more complex derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of benzofuran.
The chemical shifts (8) are reported in parts per million (ppm) relative to tetramethylsilane
(TMS).

'H NMR Spectroscopy

Proton NMR provides information on the chemical environment and connectivity of the
hydrogen atoms in benzofuran.

Table 1: *H NMR Spectroscopic Data for Unsubstituted Benzofuran
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Proton Chemical Shift (5, Multiplicity Coupling Constant
ppm) (9, Hz)
H-2 7.52 d 29
H-3 6.66 d 2
H-4 7.49 d 73
H-5 7.19 t 75
H-6 7.25 t 78
H-7 7.42 d 8.1

Data obtained in CDCls at 300 MHz.[1]

3C NMR Spectroscopy

Carbon NMR provides insight into the carbon framework of the molecule.

Table 2: 13C NMR Spectroscopic Data for Unsubstituted Benzofuran

Carbon Chemical Shift (6, ppm)
C-2 144.9
C-3 106.6
C-3a 127.5
C-4 121.4
C-5 122.8
C-6 124.2
C-7 1114
C-7a 154.9

Data obtained in CDCls.[1][2]
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their
characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for Unsubstituted Benzofuran

Wavenumber (cm—2) Intensity Assignment

3120 Weak C-H stretching (aromatic)
1620 Medium C=C stretching (aromatic)
1255 Strong C-O-C stretching (asymmetric)
1175 Medium In-plane C-H bending

745 Strong Out-of-plane C-H bending

Data represents typical values and may vary based on the sampling method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For unsubstituted benzofuran, the molecular formula is CsHsO and the
molecular weight is approximately 118.13 g/mol .[3]

Table 4: Major Fragments in the Electron lonization (El) Mass Spectrum of Unsubstituted

Benzofuran
m/z Relative Intensity (%) Possible Fragment
118 100 [M]* (Molecular lon)
90 25 [M - COJ*
89 50 [M - CHOJ*
63 15 [CsHs]*
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Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for
unsubstituted benzofuran.

NMR Spectroscopy

Sample Preparation:

» Dissolve approximately 5-10 mg of purified benzofuran in 0.6-0.7 mL of a deuterated solvent
(e.g., CDCls, DMSO-de).[4]

o Ensure the sample is fully dissolved.

o Transfer the solution into a clean, dry 5 mm NMR tube.

Instrumentation and Data Acquisition:

e The spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.[5]

o For 'H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a
good signal-to-noise ratio.

e For 3C NMR, a proton-decoupled pulse sequence is used, and a larger number of scans is
typically required.[4]

e The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,
TMS).[6]

Infrared (IR) Spectroscopy
Sample Preparation:

o Neat Liquid: A thin film of liquid benzofuran can be placed between two salt plates (e.g.,
NacCl or KBr).

e Solution: Prepare a dilute solution of benzofuran in a suitable solvent (e.g., CCl4) and place
it in a liquid cell.
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Instrumentation and Data Acquisition:

An FTIR spectrometer is used to record the spectrum.

A background spectrum of the salt plates or the solvent is recorded first.

The sample spectrum is then recorded, typically over a range of 4000-400 cm™1,

The background is automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction:

e The sample is typically introduced via a gas chromatograph (GC-MS) for separation and
purification before entering the mass spectrometer.

Instrumentation and Data Acquisition:
e An electron ionization (EI) source is commonly used with an ionization energy of 70 eV.[6]

e The mass analyzer (e.g., quadrupole, ion trap) is scanned over a suitable mass range (e.g.,
m/z 40-200).

e The resulting mass spectrum plots the relative abundance of ions against their mass-to-
charge ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like unsubstituted benzofuran.
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General Workflow for Spectroscopic Analysis of Benzofuran
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Caption: General workflow for the spectroscopic analysis of benzofuran.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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